molecular formula C13H16O3 B1427846 1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one CAS No. 1207869-68-8

1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one

Cat. No. B1427846
M. Wt: 220.26 g/mol
InChI Key: JMQNESXNIBJRFH-UHFFFAOYSA-N
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Description

1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one is a chemical compound with the molecular formula C13H16O3 . It has a molecular weight of 220.26 .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Derivatives for Anti-Inflammatory Applications : A study by Rehman, Saini, and Kumar (2022) involved the synthesis of derivatives of 1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one for potential anti-inflammatory applications. These derivatives were tested on Wistar albino rats, demonstrating their utility in medical research and drug development (Rehman, Saini, & Kumar, 2022).

Synthesis for Pharmaceutical Applications

  • Role in Antiosteoporosis Drug Synthesis : The compound was used in the synthesis of structural fragments of the antiosteoporosis drug Lasofoxifene, highlighting its importance in pharmaceutical synthesis (Guo Bao-guo, 2012).

Antimicrobial and Antitumor Properties

  • Synthesis for Antimicrobial and Antitumor Agents : A study by Sherekar, Kakade, and Padole (2021) showed the synthesis of derivatives with potential antimicrobial activities. The synthesized compounds were characterized and tested, indicating the compound's role in the development of antimicrobial and antitumor agents (Sherekar, Kakade, & Padole, 2021).

Application in Organic Chemistry

  • Involvement in Complex Organic Reactions : Abdel-Wahab et al. (2023) demonstrated the use of this compound in complex organic reactions, specifically in the synthesis of new heterocycles. This highlights its role in advancing organic chemical synthesis (Abdel-Wahab, Farahat, Kariuki, & El‐Hiti, 2023).

Biocatalytic Applications

  • Biocatalysis in Organic Synthesis : Nie Yao's research in 2003 explored the use of Candida parapsilosis for the asymmetric conversion of 1-phenyl-1,2-ethanediol, a compound structurally related to 1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one, in organic synthesis. This illustrates its potential in biocatalytic processes (Nie Yao, 2003).

Corrosion Inhibition

  • Corrosion Inhibition in Carbon Steel : A study by Costa et al. (2021) investigated the use of derivatives of 1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one for corrosion inhibition in carbon steel. The findings contribute to the field of materials science and corrosion engineering (Costa et al., 2021).

properties

IUPAC Name

1-[4-(oxan-4-yloxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10(14)11-2-4-12(5-3-11)16-13-6-8-15-9-7-13/h2-5,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQNESXNIBJRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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